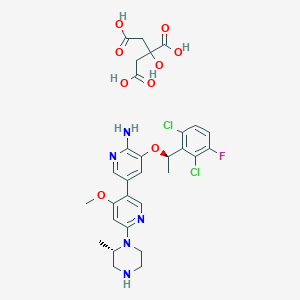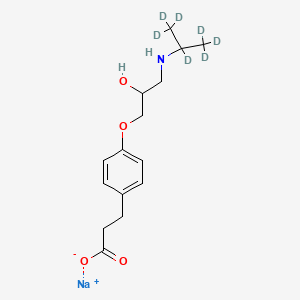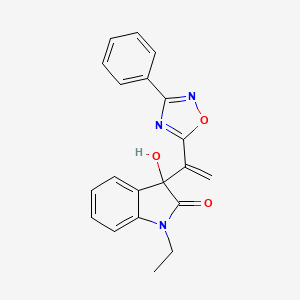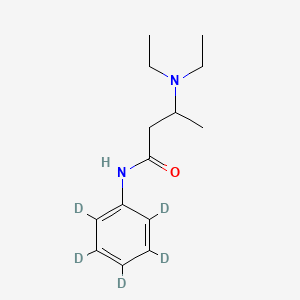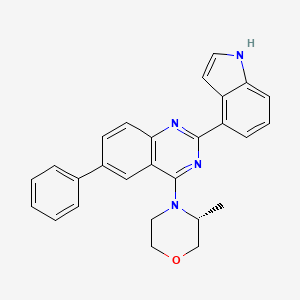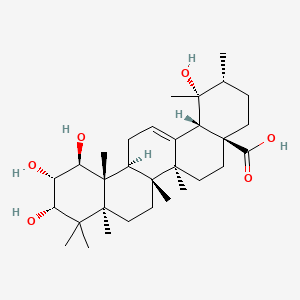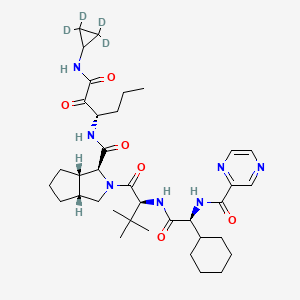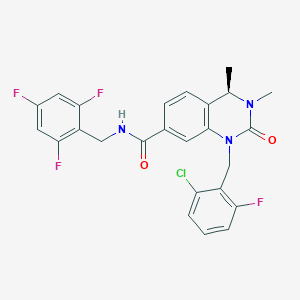
STING agonist-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
STING agonist-10 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. The STING pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines, which are essential for antiviral and antitumor immunity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-10 typically involves the preparation of cyclic dinucleotides (CDNs) or other small molecules that can activate the STING pathway. One common method involves the use of lipid calcium phosphate nanoparticles to enhance the delivery and stability of the compound . The synthetic route may include the following steps:
- Dissolution of materials in chloroform.
- Evaporation of the solvent under reduced pressure in a water bath at 40°C to form a uniform film.
- Preparation of lipid nanoparticles followed by physicochemical characterization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality control and characterization of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
STING agonist-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
STING agonist-10 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Enhances the immune response against tumors by activating the STING pathway, leading to the production of type I interferons and other cytokines.
Vaccine Adjuvants: Boosts the immunogenicity of vaccines by enhancing the innate immune response.
Antiviral Therapy: Activates the STING pathway to enhance the antiviral immune response.
Neuroblastoma Treatment: Used in combination with lipid calcium phosphate nanoparticles to enhance immune activation and tumor control.
Wirkmechanismus
STING agonist-10 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that leads to the activation of downstream signaling pathways, including the TBK1-IRF3 and NF-κB pathways. This results in the production of type I interferons and other cytokines, which enhance the immune response against pathogens and tumors .
Vergleich Mit ähnlichen Verbindungen
STING agonist-10 can be compared with other similar compounds, such as:
Cyclic GMP-AMP (cGAMP): A naturally occurring STING agonist that activates the STING pathway by binding to the same site as this compound.
DMXAA: A synthetic STING agonist that has been studied for its antitumor properties.
This compound is unique in its ability to activate the STING pathway with high specificity and potency, making it a promising candidate for various therapeutic applications.
Eigenschaften
Molekularformel |
C25H20ClF4N3O2 |
|---|---|
Molekulargewicht |
505.9 g/mol |
IUPAC-Name |
(4R)-1-[(2-chloro-6-fluorophenyl)methyl]-3,4-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-4H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H20ClF4N3O2/c1-13-16-7-6-14(24(34)31-11-17-21(29)9-15(27)10-22(17)30)8-23(16)33(25(35)32(13)2)12-18-19(26)4-3-5-20(18)28/h3-10,13H,11-12H2,1-2H3,(H,31,34)/t13-/m1/s1 |
InChI-Schlüssel |
DQAVYPSHLPBIAS-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@@H]1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F |
Kanonische SMILES |
CC1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


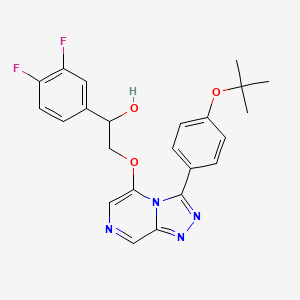

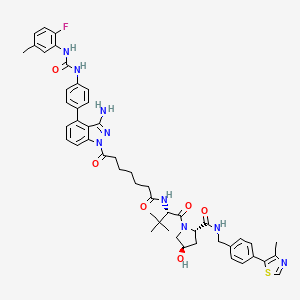


![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)
